molecular formula C6H6F3IN2 B12076316 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No.: B12076316
M. Wt: 290.02 g/mol
InChI Key: WSUWJFDFUAXGDV-UHFFFAOYSA-N
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Description

4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of an iodine atom and a trifluoropropyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3,3-trifluoropropylamine and 4-iodopyrazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).

    Reaction Steps: The trifluoropropylamine is reacted with 4-iodopyrazole in the presence of a catalyst, typically palladium on carbon (Pd/C), to form the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Chemical Reactions Analysis

4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

Scientific Research Applications

4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole can be compared with other similar compounds, such as:

    4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.

    4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.

    4-fluoro-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in its specific chemical properties, such as its reactivity and the effects of the iodine atom on its overall behavior in chemical reactions and biological systems .

Properties

Molecular Formula

C6H6F3IN2

Molecular Weight

290.02 g/mol

IUPAC Name

4-iodo-1-(3,3,3-trifluoropropyl)pyrazole

InChI

InChI=1S/C6H6F3IN2/c7-6(8,9)1-2-12-4-5(10)3-11-12/h3-4H,1-2H2

InChI Key

WSUWJFDFUAXGDV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCC(F)(F)F)I

Origin of Product

United States

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